N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 2.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-26-16-8-6-15(7-9-16)21-17(24)13-23-18(25)12-14(2)20-19(23)22-10-4-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBXAXLISCKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity based on existing research findings, including data tables and relevant case studies.
Chemical Characteristics
The compound's chemical structure can be summarized with the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 490.6 g/mol |
| Molecular Formula | C28H34N4O4 |
| LogP | 2.5487 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 66.401 Ų |
Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting specific kinases involved in cell cycle regulation. For instance, studies have shown that derivatives containing pyrrolidine and dihydropyrimidine moieties can inhibit cyclin-dependent kinases (CDKs), leading to reduced cell proliferation in various cancer cell lines .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase.
A comparative study highlighted its effectiveness against FaDu hypopharyngeal tumor cells, where it showed enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound also demonstrates potential neuroprotective effects. Research into piperidine derivatives has shown their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease . This dual inhibition suggests a promising avenue for developing treatments for neurodegenerative disorders.
Study 1: Anticancer Efficacy
In a recent study, a series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications leading to increased hydrophobicity improved binding affinity to target proteins involved in tumor growth. The compound was found to significantly reduce tumor size in xenograft models .
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings revealed that these compounds could effectively reduce amyloid-beta aggregation and improve cognitive function in treated animals .
Comparison with Similar Compounds
Thio-Substituted Pyrimidinones ()
The compound 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides shares the dihydropyrimidinone core and methyl substitution at position 4 but replaces the pyrrolidin-1-yl group with a thioether (-S-) linkage. Synthesis involves sodium methylate-mediated alkylation of thiopyrimidines with chloroacetamides, a method that may yield lower stereochemical control than the target compound’s pyrrolidine-based synthesis .
Sulfonamide-Linked Derivatives ()
Compounds B12 and B13 from incorporate a sulfamoylphenyl group and tetrahydropyrimidin-2-yl substitutions.
Pyrimidinyl-Pyrrolidine Derivatives ()
The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide (CAS 2097933-90-7) shares the dihydropyrimidinone core but replaces the pyrrolidin-1-yl group with a pyrimidin-2-yl-substituted pyrrolidine. Its molecular weight (328.37 g/mol) and formula (C16H20N6O2) suggest a compact structure compared to the target compound, which likely has a higher molecular weight due to the ethoxyphenyl group .
Q & A
Q. How should researchers interpret conflicting yield data (e.g., 60% vs. 58%) in similar syntheses?
- Answer : Variables like solvent purity, catalyst loading, and reaction time account for discrepancies. For example:
- achieved 60% yield using DMF at 80°C .
- reports 58% yield with THF at 70°C .
- Resolution : Conduct design of experiments (DoE) to identify critical factors (e.g., temperature > solvent polarity).
Methodological Tables
| Characterization Data | Values/Techniques | Reference |
|---|---|---|
| Melting Point | 204–205°C (DSC) | |
| -NMR (DMSO-d6) | δ 12.45 (NH), 7.75–7.55 (Ar-H), 4.08 (SCH) | |
| LC-MS ([M+H]) | m/z 376.0 | |
| Crystallography Resolution | 0.84 Å (synchrotron XRD) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
